molecular formula C13H14N2O3 B2487984 Ethyl 2-(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)acetate CAS No. 356790-62-0

Ethyl 2-(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)acetate

Cat. No. B2487984
M. Wt: 246.266
InChI Key: MOQFTWAPXKWBLW-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds structurally similar to Ethyl 2-(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)acetate involves multiple steps, including condensation, cyclization, and reduction reactions. A notable method for synthesizing related compounds includes condensing ethyl 2-chloroacetate with specific hydroxy groups, followed by cyclization and reduction in the presence of catalysts such as Pd/C at room temperature, showcasing distinct antitumor activities (Ju Liu et al., 2018).

Molecular Structure Analysis

The crystal structure determination of similar compounds provides insights into molecular geometry, including bond lengths, angles, and conformations. For example, certain compounds exhibit a triclinic P−1 space group, with intermolecular hydrogen bonding playing a significant role in their structural stability (Yun-Jeong Lee et al., 2009).

Chemical Reactions and Properties

Chemical reactions involving Ethyl 2-(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)acetate and its analogs often involve regioselective synthesis, highlighting the compound's ability to undergo specific transformations under controlled conditions, such as asymmetric hydrogenation using chiral ruthenium catalysts (I. Karamé et al., 2011).

Physical Properties Analysis

The physical properties, including melting points, boiling points, and solubility, are crucial for understanding the compound's behavior under different conditions. Such properties are often determined through experimental studies involving X-ray diffraction and spectroscopic analysis, providing a detailed view of the compound's phase, crystallinity, and molecular interactions.

Chemical Properties Analysis

Chemical properties, such as reactivity, stability, and functional group analysis, are essential for understanding the compound's potential applications and interactions with other substances. Spectroscopic techniques like FT-IR, FT-Raman, and NMR, along with molecular docking studies, offer comprehensive insights into the compound's electronic structure, molecular vibrations, and potential biological activities (A. El-Azab et al., 2016).

Scientific research applications

Synthesis and Antimicrobial Studies

Ethyl 2-(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)acetate has been explored for its synthesis and antimicrobial properties. For example, Sridhara et al. (2011) synthesized 3-isoxazoline substituted derivatives from methyl-(4-oxo-3,4-dihydrophthalazin-1-yl)acetate, which showed significant antimicrobial activity (Sridhara et al., 2011). Similarly, another study by Sridhara et al. (2010) designed and synthesized new compounds from methyl (4-oxo-3,4-dihydrophthalazin-1-yl)acetate, demonstrating antimicrobial activities against various bacteria and fungi (Sridhara et al., 2010).

Biological Activity and Antitumor Properties

Ethyl 2-(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)acetate has also been investigated for its biological activities. Gurevich et al. (2020) synthesized ethyl 2-[8-Arylmethylidenehydrazino-3-methyl-7-(1-oxothietan-3-yl)xanth-1-yl]acetates and assessed their antiplatelet, anticoagulation, antioxidant, and anti-inflammatory activities, showing promising results (Gurevich et al., 2020). Furthermore, a study by Liu et al. (2018) explored the antitumor activity of ethyl 2-[(2-amino-3-cyano-4-phenethyl-4H-naphtho[1,2-b]pyran-8-yl)oxy]acetate, showing significant inhibition of cancer cell proliferation (Liu et al., 2018).

Chemical Structure and Characterization

The chemical structure and properties of this compound have been characterized in various studies. For instance, Ferfra et al. (2000) described the crystal structure of a related compound, contributing to the understanding of molecular interactions and properties (Ferfra et al., 2000). Another study by Bonanomi and Palazzo (1977) isolated and identified derivatives from a reaction involving ethyl chloroacetate, adding to the knowledge of reaction mechanisms and product formation (Bonanomi & Palazzo, 1977).

properties

IUPAC Name

ethyl 2-(3-methyl-4-oxophthalazin-1-yl)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O3/c1-3-18-12(16)8-11-9-6-4-5-7-10(9)13(17)15(2)14-11/h4-7H,3,8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOQFTWAPXKWBLW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=NN(C(=O)C2=CC=CC=C21)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)acetate

Citations

For This Compound
1
Citations
C Johnson - 2011 - scholarworks.brandeis.edu
Genomic analysis of C. parvum has revealed a guanine nucleotide biosynthetic pathway which implies that inosine-5’-monophosphate dehydrogenase (IMPDH) could serve a key role …
Number of citations: 2 scholarworks.brandeis.edu

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